Indenestrol B

Description

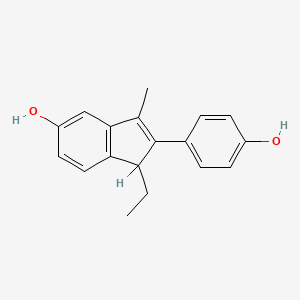

Structure

2D Structure

3D Structure

Properties

CAS No. |

38028-27-2 |

|---|---|

Molecular Formula |

C18H18O2 |

Molecular Weight |

266.3 g/mol |

IUPAC Name |

1-ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-inden-5-ol |

InChI |

InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-10,15,19-20H,3H2,1-2H3 |

InChI Key |

HJVFIQKBLPQQDY-UHFFFAOYSA-N |

SMILES |

CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C |

Canonical SMILES |

CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C |

Synonyms |

1-ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-inden-5-ol indenestrol B |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Historical Synthetic Routes of Indenestrol (B48675) B

The initial preparation of Indenestrol B is closely linked to the chemistry of other synthetic estrogens, namely Dienestrol and Diethylstilbestrol (B1670540).

One of the foundational methods for producing this compound involves the thermal cyclization of (E,E)-Dienestrol. This reaction yields a mixture of Indenestrol A (IA) and this compound (IB). nih.govresearchgate.net This process represents a key historical route to accessing the indenestrol scaffold. While IA can also be obtained from (E,E)-dienestrol through acid-catalyzed cyclization using dilute sulfuric acid, the thermal method provides a pathway to both IA and IB. nih.govresearchgate.net

This compound is structurally and biochemically related to the potent synthetic estrogen Diethylstilbestrol (DES). Indenestrol A is recognized as a metabolite of DES, while this compound is considered a closely related analog of Indenestrol A. nih.govresearchgate.netoup.com Due to this relationship, Indenestrol A and B are frequently studied as analogs in research concerning DES and its metabolic pathways. researchgate.netoup.com The chiral nature of their structures, existing as mixtures of enantiomers, makes them useful probes for investigating stereochemical sensitivity in biological systems like the estrogen receptor. researchgate.net

Contemporary Chemical Synthesis Strategies

Modern synthetic chemistry offers more sophisticated and controlled methods for creating complex molecules like this compound and its derivatives. These strategies focus on achieving high selectivity and providing access to a diverse range of related structures.

While a complete de novo enantioselective synthesis of this compound is not widely documented in foundational literature, a critical aspect of its contemporary chemistry involves the separation of its enantiomers. Racemic mixtures of this compound are separated into their individual, optically active enantiomers with high purity (>98%) using techniques like high-pressure liquid chromatography (HPLC) with a chiral column. researchgate.net This separation is crucial for studying the distinct biological activities of each enantiomer.

General advancements in asymmetric synthesis provide pathways to chiral indene (B144670) derivatives. For instance, catalytic asymmetric iminium ion cyclization of 2-alkenylbenzaldimines using a chiral N-triflyl phosphoramide (B1221513) catalyst can produce 1-aminoindenes in high yields and enantioselectivities. rsc.org Similarly, Brønsted acid-catalyzed transfer hydrogenation offers a metal-free method to synthesize optically active indolines, which share structural motifs with indene derivatives. organic-chemistry.org These modern organocatalytic approaches represent potential strategies for the enantioselective synthesis of complex indene skeletons related to this compound. iisc.ac.inehu.es

The indene core of this compound is a common target for synthetic modification. Contemporary methods allow for the creation of a wide array of substituted indene derivatives. mdpi.com A facile synthesis of highly substituted indene and furanone systems can be achieved through a tandem reaction of α-diazo-esters or -amides with propargyl alcohols, catalyzed by BF₃·OEt₂ under mild conditions. researchgate.net This method offers a powerful tool for generating biologically active derivatives. Other strategies include the nitration and subsequent reduction and alkylation of indanone precursors to yield a variety of substituted indenes. mdpi.com

The synthesis of furanone derivatives, which share some structural similarities with cyclized estrogen metabolites, has also been explored. These methods often involve the condensation of compounds like β-aroylpropionic acids with isatin (B1672199) derivatives in the presence of a catalyst, sometimes utilizing microwave irradiation to facilitate the reaction. labmanager.com

Preparation and Characterization of this compound Analogs

The preparation of analogs is essential for structure-activity relationship (SAR) studies. For this compound, this has primarily involved the synthesis of ether derivatives and the characterization of its individual enantiomers.

Researchers have synthesized optically active ether derivatives of this compound by substituting monoethyl and monobenzyl groups at the hydroxyl positions. nih.gov In a 2000 study, a series of 16 optically active indenestrol derivatives, including those of this compound, were synthesized to investigate their cytotoxic activities. nih.gov The characterization of these new analogs was essential to correlate structural changes with biological effects. The study found that monoethyl ether derivatives of indenestrols had cytotoxic activities similar to their monomethyl ether counterparts, whereas the monobenzyl ethers were less cytotoxic. nih.gov

The individual enantiomers of this compound are also considered analogs of the racemic mixture and have been thoroughly characterized. After separation by chiral HPLC, their distinct structures are confirmed using mass spectrometry and NMR. researchgate.net

Data Tables

Monomethyl Ether Derivatives of this compound

To understand the contribution of each of the two phenolic hydroxyl groups to the biological activities of this compound, researchers have synthesized its monomethyl ether derivatives. jst.go.jp A key study by Oda et al. in 1994 detailed the preparation of these derivatives for both Indenestrol A and B. jst.go.jp This allowed for a comparative analysis of their properties and activities.

The synthesis of monomethyl ether derivatives of this compound involves selective methylation of one of the two hydroxyl groups. Following the synthesis, the individual enantiomers of each monomethyl ether were separated using high-pressure liquid chromatography (HPLC) on a chiral column, achieving a purity of over 99%. jst.go.jp The absolute configurations of these separated enantiomers were then confirmed through spectroscopic methods, including proton and carbon-13 nuclear magnetic resonance (NMR) and circular dichroism. jst.go.jp

Subsequent research by the same group in 2000 explored the synthesis of other monoalkyl ethers, specifically monoethyl and monobenzyl derivatives of both Indenestrol A and B. nih.gov This study aimed to investigate the impact of the size of the ether group on the molecule's cytotoxicity. The cytotoxic activities of these new derivatives were then compared to those of the previously synthesized monomethyl ethers. The findings revealed that the monoethyl ethers exhibited cytotoxic effects that were similar to those of the monomethyl ethers. nih.gov In contrast, the monobenzyl ethers, both the (+)- and (–)-enantiomers, were found to be less cytotoxic than their corresponding monomethyl and monoethyl counterparts. nih.gov This suggests that the steric bulk of the substituent on the phenolic hydroxyl group plays a role in the cytotoxic activity of this compound derivatives.

Table 1: Cytotoxicity of this compound Ether Derivatives

| Compound | Cytotoxicity Comparison |

|---|---|

| This compound Monoethyl Ethers | Similar to monomethyl ethers nih.gov |

| This compound Monobenzyl Ethers | Less cytotoxic than monomethyl and monoethyl derivatives nih.gov |

Other Structural Modifications for Research Probing

Beyond simple etherification, other structural modifications of this compound have been employed to create molecular probes for investigating various biological processes. These modified analogues have been particularly valuable in studies of the estrogen receptor (ER) and in dissecting the downstream effects of estrogen signaling.

This compound, along with its counterpart Indenestrol A and other analogues of diethylstilbestrol (DES), has been utilized as a probe to explore the stereochemical requirements of the estrogen receptor's ligand-binding domain. nih.govnih.gov These studies have helped to differentiate between the various genomic responses that are often considered to be interconnected, such as specific protein synthesis and DNA synthesis. nih.govnih.gov For instance, while this compound demonstrates a high affinity for the estrogen receptor, its uterotrophic activity is weak. researchgate.net This dissociation between binding and activity has made it a useful tool for investigating the specific structural features of a ligand that are necessary to elicit a full biological response.

Furthermore, structurally altered agonists like this compound have been instrumental in studying promoter and species-specific differential estrogen-mediated gene transcription. researchgate.net Research has shown that while some genes are induced by a broad range of estrogenic compounds, others, like the highly estrogen-responsive lactoferrin gene, are only induced by specific agonists. The use of this compound and its analogues in these studies helps to understand how subtle changes in ligand structure can lead to distinct patterns of gene expression, likely through altered interactions with transcriptional co-regulators. researchgate.net

In the field of medicinal chemistry, the indenestrol scaffold has also served as a basis for the design of fluorescent probes. By incorporating fluorophores or creating structures with inherent fluorescence, researchers can develop tools for imaging and tracking biological targets. Although specific examples of fluorescent probes directly derived from this compound are not extensively detailed in the provided search results, the general strategy of modifying related structures like indane and indole (B1671886) derivatives for fluorescent applications is well-established. researchgate.netnih.govrhhz.net These probes can be designed to bind to specific cellular components, and their fluorescence allows for visualization and quantification of these interactions.

Stereochemistry and Enantiomeric Investigations

Existence of Indenestrol (B48675) B as Enantiomers

Indenestrol B (IB) possesses a chiral carbon atom with an ethyl substituent, meaning it exists as a mixture of two enantiomers, designated IB-S and IB-R. researchgate.netresearchgate.netoup.comoup.comdiethylstilbestrol.co.uk This chiral center allows for the formation of non-superimposable mirror images, which are the enantiomeric forms of the compound. libretexts.org

Enantiomer Separation and Purification Methodologies

The separation of enantiomers from a racemic mixture, a process known as resolution, is challenging due to their identical physical properties, such as melting point and solubility. libretexts.org However, under the influence of another chiral substance, enantiomers behave differently, which is the basis for most resolution methods. libretexts.org

Chiral High-Pressure Liquid Chromatography for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC) methods have been developed for the separation of this compound enantiomers. researchgate.netresearchgate.netnih.govresearchgate.net Chiral HPLC is a widely used technique for separating racemic mixtures into individual isomers. sigmaaldrich.com For this compound, successful enantiomeric separations have been achieved using chiral HPLC columns, with the Chiralcel OJ column being particularly effective. nih.govresearchgate.net This method allows for the separation of this compound enantiomers to a high purity, exceeding 98%. researchgate.netresearchgate.netnih.gov The enantiomeric nature of the separated compounds can be further confirmed by techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR). researchgate.netresearchgate.net

Absolute Enantiomeric Conformation Assignment

Determining the absolute enantiomeric conformation is crucial for understanding the precise three-dimensional arrangement of atoms in each enantiomer.

X-Ray Crystallography for Stereochemical Determination

X-ray crystallography is a powerful experimental technique used to determine the atomic and molecular structure of crystals, providing a three-dimensional picture of electron density within the crystal. bio-structure.comwikipedia.org This method allows for the precise determination of the mean positions of atoms, chemical bonds, and crystallographic disorder. bio-structure.comwikipedia.org For this compound, X-ray crystallography has been employed to assign the absolute structure of its enantiomers. For instance, the di(4-bromobenzoate) derivative of (-)-Indenestrol B was analyzed by X-ray crystallography, and its absolute structure was determined as C(3)-S. nih.govjst.go.jp X-ray crystallographic structural determinations of synthetic estrogens and antiestrogens, including indenestrols, provide reliable information on their minimum energy conformations. nih.gov

Differential Biological Activities of this compound Enantiomers

While enantiomers share identical physical properties, they can exhibit differential biological activities due to their distinct three-dimensional structures and how they interact with chiral biological systems, such as receptors. libretexts.orglibretexts.org

Stereochemical Preferences in Receptor Interactions

This compound enantiomers, IB-S and IB-R, have been shown to bind to the wild-type mouse estrogen receptor (mER) with similar affinities, although these affinities are slightly lower than that of diethylstilbestrol (B1670540) (DES). oup.comoup.com Despite similar binding affinities, studies have investigated whether these stereochemically distinct compounds utilize different amino acids in the activation function-2 (AF-2) region of the estrogen receptor for transactivation. oup.comoup.comnih.gov

Research findings indicate a minor preference for IB-S in transactivation by the wild-type mER expressed in yeast, showing a 1.5-fold lower half-maximal dose compared to IB-R. oup.comoup.com Further investigations using mutant mERs revealed specific roles for certain amino acid residues in the transactivation induced by this compound enantiomers. For example, the M532G mER mutant showed significant reductions in transactivation induced by both IB-S (124-fold) and IB-R (50-fold) without affecting their ligand-binding affinities, suggesting that Met532 is crucial for transactivation by both enantiomers but does not discriminate based on stereospecificity. oup.comoup.comnih.gov In contrast, the H528G mER mutant displayed a notable change in stereospecific ligand recognition. It showed a 110-fold reduction in transactivation by IB-S but only an 8.8-fold decrease in activity by IB-R, leading to a switch in ligand preference where IB-R became 8-fold more active than IB-S in transactivation. oup.comoup.comnih.gov This indicates that His528 is largely involved in transactivation specifically induced by IB-S, with minimal influence on IB-S ligand binding. oup.comoup.comnih.gov These results imply that while individual IB enantiomers bind to the mER with similar affinity, they may engage different amino acids within the AF-2 domain for signal transduction. nih.gov The binding of stereochemically distinct ligands might alter the mER's tertiary structure, potentially repositioning the AF-2 region or affecting the binding of coactivator proteins, thereby influencing gene transcription. nih.gov

Studies on microtubule assembly also demonstrate differential inhibitory activity among Indenestrol A and B enantiomers. For this compound, (+)-IB was found to be more active than (-)-IB in inhibiting microtubule assembly. nih.govjst.go.jp

Table 1: Differential Biological Activities of this compound Enantiomers on Mouse Estrogen Receptor (mER) Transactivation

| Enantiomer | Wild-type mER Transactivation Preference | M532G mER Transactivation Reduction | H528G mER Transactivation Reduction |

| IB-S | Minor preference (1.5-fold lower half-maximal dose) oup.comoup.com | 124-fold oup.comoup.com | 110-fold oup.comoup.com |

| IB-R | - oup.comoup.com | 50-fold oup.comoup.com | 8.8-fold oup.comoup.com |

Table 2: Inhibitory Activity of this compound Enantiomers on Microtubule Assembly

| Enantiomer | Relative Inhibitory Activity on Microtubule Assembly |

| (+)-IB | Higher than (-)-IB nih.govjst.go.jp |

| (-)-IB | Lower than (+)-IB nih.govjst.go.jp |

Enantiomer-Specific Cellular Responses

Early research indicated that this compound, despite its high binding affinity for the estrogen receptor, exhibits weak uterotropic activity compared to diethylstilbestrol nih.govnih.govuni.lunih.gov. This discrepancy prompted further examination into the potential differential activities of its enantiomers.

Initial competitive binding assays demonstrated that the wild-type mouse uterine estrogen receptor (mER) binds both IB-S and IB-R enantiomers with similar affinity fishersci.beuni.lu. This observation contrasts with Indenestrol A (IA), another DES analog, where the IA-S enantiomer showed significantly higher binding affinity to the ER compared to IA-R nih.govnih.govuni.lufishersci.bewikipedia.org. The similar binding affinities of IB enantiomers to the wild-type ER initially suggested that their biological activities might also be equivalent fishersci.beuni.lu. However, biological potency extends beyond mere ligand binding, encompassing the transcriptional activation of the receptor and subsequent target gene expression fishersci.be.

Further studies utilizing a yeast assay system, which expresses the wild-type mER, revealed a subtle, yet notable, difference in transactivation potential between the IB enantiomers. The wild-type mER exhibited a minor preference for IB-S, demonstrating a 1.5-fold lower half-maximal dose for transactivation compared to IB-R fishersci.beuni.lu.

More profound enantiomer-specific cellular responses were uncovered through the use of mutant mERs, which served as probes to delineate the precise residues involved in stereochemical recognition and activation within the ER ligand-binding site fishersci.beuni.lu.

Impact of ER Mutations on IB Enantiomer Transactivation

| Mutant mER | IB-S Transactivation (Fold Reduction vs. Wild-Type) | IB-R Transactivation (Fold Reduction vs. Wild-Type) | Ligand Preference | Key Implication |

| Wild-Type | 1 (Baseline) | 1 (Baseline) | Minor preference for IB-S (1.5-fold lower half-maximal dose) fishersci.beuni.lu | Baseline for comparison, slight intrinsic preference. |

| H528G | 110-fold reduction fishersci.beuni.lu | 8.8-fold reduction fishersci.beuni.lu | IB-R becomes 8-fold more active than IB-S fishersci.beuni.lu | His528 is crucial for IB-S-induced transactivation and discriminates between enantiomers fishersci.beuni.lu. |

| M532G | 124-fold reduction fishersci.beuni.lu | 50-fold reduction fishersci.beuni.lu | No stereospecific discrimination fishersci.beuni.lu | Met532 is essential for transactivation by both enantiomers but does not discriminate based on stereospecificity fishersci.beuni.lu. |

Specifically, a glycine (B1666218) substitution at Histidine 528 (H528G mER) resulted in a significant alteration in stereospecific ligand recognition for transactivation. This mutant displayed a 110-fold reduction in transactivation induced by IB-S, while the activity of IB-R was only decreased by 8.8-fold. Consequently, the H528G mER exhibited a switch in ligand preference, with IB-R becoming 8-fold more active than IB-S in transactivation. This finding strongly suggests that His528 plays a substantial role in the transactivation specifically induced by IB-S, while having a minimal impact on IB-S ligand binding fishersci.beuni.lu.

In contrast, a mutation at Methionine 532 (M532G mER) led to a dramatic reduction in transactivation for both IB-S (124-fold) and IB-R (50-fold), without a corresponding change in their ligand-binding affinities. This indicates that Met532 is critical for the activation induced by both IB enantiomers but does not exhibit stereospecific discrimination between them fishersci.beuni.lu.

These detailed research findings collectively imply that while the individual enantiomers of this compound may bind to the mouse estrogen receptor with similar affinities, they likely engage with at least one different amino acid within the Activation Function-2 (AF-2) domain for signal transduction, leading to distinct transcriptional outcomes fishersci.beuni.lu. This highlights that the specific ligand-induced conformation of the ER, particularly within the AF-2 region, and its subsequent interactions with coactivator proteins, can be influenced by the stereochemistry of the ligand, thereby modulating gene transcription in an enantiomer-specific manner fishersci.beuni.lu.

Despite their weak uterotropic activity, this compound (as a racemic mixture) has been shown to induce specific estrogen-responsive genes. For instance, IB was found to be as effective as DES in inducing mouse uterine glucose-6-phosphate dehydrogenase (G-6-PD) and stimulated ornithine decarboxylase (ODC) by 180% (compared to 600% by DES). It also demonstrated the ability to increase uterine DNA synthesis nih.govuni.lu. These observations further underscore the complex and nuanced nature of this compound's cellular actions, where enantiomeric differences can dictate specific biological outcomes at the molecular level.

Molecular Interactions and Receptor Binding Dynamics

Estrogen Receptor (ER) Binding Affinity and Selectivity

Indenestrol (B48675) B interacts specifically and with high affinity with estrogen receptors. researchgate.netnih.govdiethylstilbestrol.co.uk This strong interaction is a key characteristic that enables its use in studying ER function, even in the context of its comparatively weak uterotrophic effects. researchgate.net

Indenestrol B has been shown to possess high binding affinity for the estrogen receptor. researchgate.netnih.gov Studies using mouse uterine estrogen receptors (mER) have consistently demonstrated this high affinity. researchgate.netnih.govdiethylstilbestrol.co.uk This characteristic positions this compound as a potent binder to the ER, despite its distinct biological outcomes compared to other estrogens. researchgate.net

When compared to endogenous estrogens like estradiol (B170435) and synthetic estrogens such as diethylstilbestrol (B1670540) (DES), this compound exhibits a high, albeit sometimes slightly lower, binding affinity. researchgate.netoup.com For instance, the uterine mouse estrogen receptor has been shown to bind the enantiomers of this compound (IB-S and IB-R) with similar affinities, which are both slightly lower than that of DES. oup.com In competitive binding assays, this compound (racemic mixture) showed a competitive binding index of 145, compared to estradiol (100) and DES (286). researchgate.net

The following table summarizes comparative binding affinities:

| Compound | Competitive Binding Index (Estradiol = 100) researchgate.net |

| Estradiol | 100 |

| Diethylstilbestrol (DES) | 286 |

| This compound (racemic) | 145 |

| This compound (IB-1) | 100 |

| This compound (IB-2) | 143 |

This compound possesses a chiral carbon with an ethyl substituent, and it exists as a mixture of S and R enantiomers (IB-S and IB-R). researchgate.netoup.com The wild-type uterine mouse estrogen receptor has been observed to bind both IB-S and IB-R enantiomers with similar affinities. oup.com While the binding affinities are similar, studies on transactivation in yeast expressing the wild-type mER showed a minor preference for IB-S (1.5-fold lower half-maximal dose than IB-R). oup.com

Further investigation with mutant mERs revealed the role of specific amino acid residues in stereospecific ligand recognition and transactivation. For example, the M532G mER mutant showed significant reductions in transactivation induced by both IB-S and IB-R (124-fold and 50-fold, respectively) without affecting their ligand-binding affinities, indicating Met532's role in transactivation without stereospecific discrimination. oup.comnih.gov In contrast, the H528G mER mutant displayed a notable change in stereospecific ligand recognition, with a 110-fold reduction in transactivation by IB-S and only an 8.8-fold decrease by IB-R. This resulted in an 8-fold switch in ligand preference where IB-R became more active than IB-S in transactivation, suggesting His528's involvement primarily in IB-S-induced transactivation with minimal influence on IB-S ligand binding. oup.comnih.gov These findings imply that while IB enantiomers bind with similar affinity, they may utilize different amino acids within the AF-2 domain for signal transduction. oup.comoup.com

Receptor Activation and Nuclear Translocation

The binding of this compound to the estrogen receptor initiates a series of events, including receptor translocation to the nucleus and subsequent retention within the nuclear compartment.

This compound, like other DES analogs, has been shown to induce the translocation of the estrogen receptor complex to the nucleus. nih.govdiethylstilbestrol.co.ukoup.com Studies have demonstrated that this compound translocates stoichiometrically similar amounts of ER complex to the nucleus compared to DES and estradiol. nih.govoup.com This nuclear translocation is a crucial step in the genomic pathway of estrogen signaling, where the ER-ligand complex modulates gene expression. bmbreports.org

Following translocation, the retention of the ER-ligand complex within the nucleus is an important factor in sustained estrogenic signaling. This compound has been observed to have nuclear ER retention times comparable to those of estradiol and DES. oup.comnih.gov Despite these similarities in nuclear translocation and retention, this compound can differentially stimulate estrogenic responses, suggesting that the specific nature of the ligand-receptor complex and its interaction at genomic sites can influence the outcome of the hormonal signal. oup.comnih.gov For instance, racemic this compound (IB; rac) and other analogs were found to occupy similar levels of receptor in the nucleus in vivo and have nuclear retention times similar to estradiol and DES. nih.gov

Cellular and Subcellular Mechanisms of Action

Effects on Gene Expression and Transcriptional Regulation

Indenestrol (B48675) B, like other estrogenic compounds, functions primarily by binding to estrogen receptors (ER), which are ligand-activated transcription factors. The resulting complex can then modulate the expression of a wide array of genes, leading to physiological responses. However, the specific transcriptional outcomes can vary significantly depending on the ligand's structure.

Indenestrol B has been shown to effectively induce the expression of several well-known estrogen-responsive genes in animal models. Studies have demonstrated its capacity to stimulate the induction of the cytosolic progesterone (B1679170) receptor (PR). diethylstilbestrol.co.uk Furthermore, this compound is a potent inducer of glucose-6-phosphate dehydrogenase (G6PD), an enzyme involved in the pentose phosphate pathway; its activity in this regard is comparable to that of the potent synthetic estrogen diethylstilbestrol (B1670540) (DES). diethylstilbestrol.co.uk

The compound also stimulates the expression of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis essential for cell proliferation, though its effect is less pronounced than that of DES. diethylstilbestrol.co.uk In one study, DES increased ODC activity by 600%, while this compound produced a 180% increase. diethylstilbestrol.co.uk

Notably, the induction of estrogen-responsive genes by this compound is not universal. A significant exception is the highly estrogen-responsive gene, lactoferrin. Research analyzing mouse uterine mRNA revealed that while DES and a related compound, Indenestrol A, strongly induced lactoferrin expression, this compound failed to produce a similar induction. diethylstilbestrol.co.uk This highlights a selective regulatory profile for this compound.

Interactive Data Table: Induction of Estrogen-Responsive Genes by this compound

| Gene | This compound Effect | Comparative Notes |

| Progesterone Receptor (PR) | Induction stimulated | Similar to other DES compounds |

| Glucose-6-Phosphate Dehydrogenase (G6PD) | Strong induction | Activity is comparable to DES |

| Ornithine Decarboxylase (ODC) | Moderate induction | Stimulated to a lesser degree than DES (180% vs 600%) |

| Lactoferrin | No induction observed in mouse models | In contrast to DES and Indenestrol A, which are strong inducers |

The failure of this compound to induce lactoferrin provides a clear example of how subtle differences in a ligand's structure can lead to profound differences in gene transcription. diethylstilbestrol.co.uk This differential effect is not believed to result from altered binding of the estrogen receptor-ligand complex to the estrogen response element (ERE) on the DNA. diethylstilbestrol.co.uk Instead, it is hypothesized that the specific conformation adopted by the estrogen receptor when bound to this compound results in an altered interaction with transcriptional co-activators that are necessary for the activation of the lactoferrin gene. diethylstilbestrol.co.uk

This phenomenon is further complicated by species-specific differences in estrogen receptor activity. While the mouse estrogen receptor bound with this compound does not activate the lactoferrin gene, studies using the human estrogen receptor showed that it was capable of activating a lactoferrin reporter gene in the presence of this compound. diethylstilbestrol.co.uk This indicates that the human and mouse estrogen receptors are activated differently by this class of stilbestrol ligands, adding another layer of complexity to predicting transcriptional outcomes based on ligand structure alone. diethylstilbestrol.co.uk

Estrogens can elicit cellular responses through two primary pathways: the classical genomic pathway and the rapid, non-genomic pathway. The genomic pathway involves the estrogen receptor acting as a nuclear transcription factor, as described above. The non-genomic pathway involves ERs located at the cell membrane or in the cytoplasm, which can rapidly activate various protein-kinase cascades. frontiersin.orgnih.gov These rapid signals can, in turn, influence cellular processes and even indirectly affect gene expression. frontiersin.orgnih.gov

Currently, the available scientific literature from the conducted research does not specify whether this compound is capable of initiating or acting through these non-genomic, ER-dependent signaling pathways. Studies have focused on its classical, transcriptional effects.

Impact on Cellular Proliferation and Growth Regulation (In Vitro Models)

This compound's ability to modulate gene expression translates into direct effects on cellular processes like proliferation and survival. These effects have been observed in various in vitro models, revealing both growth-stimulatory and cytotoxic activities depending on the cell type and context.

In line with its estrogenic activity and its ability to induce genes like ornithine decarboxylase, this compound has been shown to stimulate DNA synthesis in the uterine cells of animal models. diethylstilbestrol.co.uk This response is a hallmark of estrogen-induced proliferation in target tissues like the uterus. Thymidine autoradiography studies have confirmed that this increase in DNA synthesis occurs primarily in the luminal epithelium of the uterus, indicating a direct proliferative effect on this cell population. diethylstilbestrol.co.uk

In contrast to its proliferative effects in estrogen-responsive uterine cells, this compound exhibits cytotoxic activity in other cell lines. Studies using Chinese hamster V79 cells have demonstrated that this compound can be cytotoxic. This effect is not related to its estrogenic, gene-regulating activity but rather to its ability to disrupt the cellular microtubule architecture. Microtubules are critical components of the cytoskeleton involved in cell division, and their disruption can lead to cell death.

The cytotoxic activity of this compound in V79 cells is stereospecific, meaning the different optical isomers of the molecule have different potencies. The rank order of cytotoxic activity for the this compound series was found to be: (+/-)-IB ≥ (-)-IB > (+)-IB, indicating that the racemic mixture and the levorotatory (-) isomer are more potent than the dextrorotatory (+) isomer.

Regarding its effect on L1210 (mouse lymphocytic leukemia) cells, no specific data on the cytotoxicity of this compound was available in the researched scientific literature.

Interactive Data Table: Cytotoxicity of this compound

| Cell Line | Effect | Mechanism of Action |

| Chinese Hamster V79 | Cytotoxic | Disruption of microtubule architecture |

| L1210 (Mouse Leukemia) | Information not available | Information not available |

Interactions with Cytoskeletal Components

This compound directly interferes with the structural components of the cell's cytoskeleton, particularly microtubules. This interaction disrupts cellular processes that are critically dependent on a dynamic microtubule network, such as cell division and maintenance of cell architecture.

This compound has been identified as a direct inhibitor of microtubule assembly. jst.go.jpnih.gov In vitro studies using microtubule proteins isolated from porcine brain have demonstrated that both Indenestrol A and this compound prevent the polymerization of tubulin dimers into microtubules. jst.go.jpnih.gov The racemic mixture of this compound, denoted as (±)-IB, was found to be a more potent inhibitor of this process than the racemic mixture of Indenestrol A ((±)-IA). jst.go.jp

The inhibitory activity is also stereospecific. When the enantiomers were separated and tested, the order of inhibitory potency on microtubule assembly was determined to be (+)-IB > (+)-IA > (-)-IA > (-)-IB. jst.go.jp This mechanism is shared by other synthetic estrogens like dienestrol, which has an inhibitory activity comparable to the well-known mitotic inhibitor griseofulvin. nih.gov Electron microscopy of microtubule proteins treated with related synthetic estrogens revealed the formation of abnormal "twisted ribbon structures" instead of normal microtubules. nih.gov

| Compound | Relative Inhibitory Potency |

|---|---|

| (±)-Indenestrol B | Greater than (±)-Indenestrol A |

| (+)-Indenestrol B | Highest |

| (+)-Indenestrol A | High |

| (-)-Indenestrol A | Moderate |

| (-)-Indenestrol B | Lowest |

The inhibition of tubulin polymerization by this compound leads to significant disruption of the microtubular network within living cells. Studies on Chinese hamster V79 cells showed that treatment with this compound resulted in profound disturbances to the cellular microtubular architecture. nih.gov The effect of (±)-Indenestrol B on these cells was more pronounced than that of (±)-Indenestrol A. nih.gov

Enzyme Activity Modulation

This compound also functions by altering the activity of several critical enzymes involved in cellular metabolism and signaling pathways.

While direct studies on this compound are limited, research on the parent compound, diethylstilbestrol (DES), has demonstrated inhibitory effects on Glucose-6-Phosphate Dehydrogenase (G6PD). cdnsciencepub.com G6PD is the rate-limiting enzyme of the pentose phosphate pathway, a crucial source of NADPH for the cell. The inhibition of G6PD by DES was shown to be dependent on the concentration of the inhibitor and could be reversed by adding more of the enzyme, suggesting a direct interaction. cdnsciencepub.com Given that this compound is an analog of a DES metabolite, it is likely to share this property of modulating G6PD activity, thereby affecting the cell's reductive capacity and metabolic balance.

Estrogenic compounds have been shown to modulate the activity of Ornithine Decarboxylase (ODC), the rate-limiting enzyme in the synthesis of polyamines, which are essential for cell growth and division. nih.govwikipedia.org Administration of estrogens such as 17β-estradiol and diethylstilbestrol (DES) to immature chicks and rats leads to a rapid and significant (30- to 50-fold) increase in ODC activity in target tissues like the oviduct and uterus. nih.gov This induction of ODC activity appears to be a direct action on the target tissue. nih.gov As a related synthetic estrogen, this compound is expected to act as a modulator, likely an inducer, of ODC activity, thereby influencing polyamine biosynthesis and cell proliferation pathways.

This compound exhibits a distinct and direct inhibitory interaction with Prostaglandin-H Synthase (PHS), also known as cyclooxygenase. nih.govnih.gov This enzyme is responsible for converting arachidonic acid into prostaglandins. Unlike its counterpart Indenestrol A, which is co-oxidized by PHS and stimulates the enzyme at low concentrations, this compound acts as a direct inhibitor. nih.govnih.gov

The inhibition by this compound is described as "indomethacin-like," indicating a potent and direct blocking of the enzyme's cyclooxygenase activity. nih.gov This mode of inhibition is not dependent on the concentration of the arachidonic acid substrate. nih.gov The measured IC50 value for this inhibition is 20 µM. nih.gov This interaction distinguishes this compound from other synthetic estrogens and provides a specific mechanism for its modulation of the prostaglandin (B15479496) biosynthesis pathway.

| Parameter | Value | Description |

|---|---|---|

| IC50 | 20 µM | Concentration causing 50% inhibition of enzyme activity. |

| Inhibition Type | Indomethacin-like | Direct inhibition of cyclooxygenase activity, independent of substrate concentration. |

Preclinical Pharmacological Investigations in Vitro and Animal Models

Comparative Studies with Diethylstilbestrol (B1670540) Analogs in Animal Models (e.g., Mouse, Hamster)

Indenestrol (B48675) B (IB) is recognized as an analog and metabolite of diethylstilbestrol (DES). researchgate.netresearchgate.netnih.govdiethylstilbestrol.co.uk While both IB and its stereoisomer, Indenestrol A (IA), exhibit high binding affinity for the estrogen receptor (ER), they generally possess weak uterotropic activity in animal models. researchgate.netresearchgate.netnih.govdiethylstilbestrol.co.ukoup.com

Comparative studies in mouse models have revealed specific effects of IB on estrogen-responsive endpoints. In the mouse uterus, IB has been shown to induce DNA synthesis and ornithine decarboxylase (ODC) gene expression to levels comparable to those observed with DES. diethylstilbestrol.co.ukoup.comoup.com Furthermore, IB was found to be as active as DES in inducing mouse uterine glucose-6-phosphate dehydrogenase (G-6-PD) activity. diethylstilbestrol.co.uk Induction of cytosolic progesterone (B1679170) receptor (PR) was also stimulated by IB, similar to other DES compounds. diethylstilbestrol.co.uk

A summary of comparative activities in mouse uterine models is presented below:

| Compound | Uterine DNA Synthesis | Glucose-6-Phosphate Dehydrogenase (G-6-PD) Induction | Ornithine Decarboxylase (ODC) Induction | Cytosolic Progesterone Receptor (PR) Induction |

| DES | Increased | Active | 600% Stimulation | Stimulated |

| Indenestrol B | Increased | As active as DES | 180% Stimulation | Stimulated |

| Indenestrol A | Not specified (weak) | Weak activity | No significant activity | Stimulated |

| Other DES Analogs | Marginally stimulated | Weak activity | No significant activity | Stimulated |

All DES analogs, including this compound, have been observed to translocate stoichiometrically similar amounts of the estrogen receptor complex to the nucleus in mouse uterine tissue. diethylstilbestrol.co.ukoup.com

In Vivo Studies in Animal Models (Non-Uterotropic Effects)

While this compound and its analogs are known for their weak uterotropic activity despite high ER binding affinity, in vivo studies have also examined their effects on nuclear estrogen receptor levels.

This compound and other diethylstilbestrol analogs have been shown to translocate stoichiometrically similar amounts of the estrogen receptor complex to the nucleus in mouse uterine tissue. diethylstilbestrol.co.ukoup.com Nuclear estrogen receptor levels were assessed one hour following in vivo treatment with doses ranging from 5 to 20 µg/kg. researchgate.netresearchgate.netnih.gov While specific quantitative data on this compound's impact on nuclear ER levels in non-uterotropic tissues were not explicitly detailed in the provided search results, the general observation of similar ER translocation suggests its ability to engage with the receptor and facilitate its nuclear localization in responsive tissues. diethylstilbestrol.co.ukoup.com

Effects on Specific Biochemical Responses in Animal Tissues

Preclinical studies have demonstrated that this compound exhibits estrogen agonist activity, influencing several biochemical pathways and gene expressions in animal tissues. Research indicates that this compound can induce estrogen-responsive genes, including the progesterone receptor (PR), glucose-6-phosphate dehydrogenase (G6P-DH), and ornithine decarboxylase (ODC). nih.gov While Indenestrol A, a stereoisomer, stimulated uterine glucose-6-phosphate dehydrogenase to a degree comparable to DES and estradiol (B170435), both Indenestrol A and this compound were notably active in inducing the uterine progesterone receptor. nih.gov

Furthermore, this compound has been shown to stimulate uterine DNA synthesis, with a response increase comparable to that observed with DES or estradiol. nih.gov This suggests its capacity to promote cellular proliferation in estrogen-sensitive tissues.

Investigations into the underlying mechanisms have also been conducted. A microbial study suggested that the cytotoxic activity observed with indenestrol-A and B might stem from a direct action on microtubule polymerization, rather than solely through receptor-mediated activity. alfa-chemistry.com This finding is significant given that indenestrols are known to possess strong binding affinities for estrogen receptors. alfa-chemistry.com Moreover, this study indicated that, in cell-free systems, the ability of estrogenic substances to interact with microtubules did not correlate with their hormonal activity. alfa-chemistry.com

The estrogenicity of this compound has also been assessed using the E-SCREEN assay, which evaluates the proliferative effect of compounds on MCF-7 cells. In this assay, this compound demonstrated a Relative Proliferative Potency (RPP) of 1.0. nih.gov

Table 1: Relative Proliferative Potency (RPP) of Estrogenic Compounds in MCF-7 Cells nih.gov

| Compound | Relative Proliferative Potency (RPP) |

| This compound | 1.0 |

| Indenestrol A | 100 |

| Pseudo-DES | 0.1 |

| Pseudo-DES-e | 10 |

| Pseudo-DES-z | 10 |

| Zearalenol | 1 |

| Zearalenone | 1 |

| d-Equilenin | 1 |

| Coumestrol | 0.001 |

| Ethynyl-estradiol | 100 |

Investigations into Reproductive Tissue Responses in Animal Models

This compound, along with Indenestrol A, are recognized as analogs and metabolites of diethylstilbestrol (DES). nih.govuni.lu These compounds exhibit a high binding affinity for the estrogen receptor (ER) but are noted for their weak uterotropic activity. nih.govuni.lu

Comparative studies on uterine growth, including DES and its analogues like this compound, have shown that despite high-affinity interaction with the mouse uterine ER, this compound was capable of translocating similar levels of ER to the nucleus in vivo. nih.gov It also demonstrated comparable nuclear retention and ER occupancy times. nih.gov

The interaction of this compound with the estrogen receptor has been further explored concerning its stereochemistry. The mouse estrogen receptor (mER) has been observed to bind the enantiomers of this compound (IB-S and IB-R) with similar affinity, although IB-S showed a 1.6-fold greater affinity than IB-R in some studies. nih.gov Conversely, other research indicated that this compound enantiomers did not exhibit a binding preference in competitive binding assays. nih.gov

Table 2: Estrogen Receptor Competitive Binding Index nih.gov

| Compound | Competitive Binding Index (Estradiol = 100) |

| Estradiol | 100 |

| Diethylstilbestrol (DES) | 286 |

| Indenestrol A (Racemic) | 143 |

| Indenestrol A-R | 3 |

| Indenestrol A-S | 285 |

| This compound (Racemic) | 145 |

| This compound-1 | 100 |

| This compound-2 | 143 |

In transactivation assays using mER expressed in yeast, the wild-type mER showed a minor preference for IB-S, requiring a 1.5-fold lower half-maximal dose than IB-R. nih.gov Mutant mERs, such as H528G, displayed significant alterations in stereospecific ligand recognition and transactivation by IB-S and IB-R. nih.gov These findings suggest that while individual this compound enantiomers may bind to the mER with similar affinity, they may engage different amino acids within the AF-2 domain for signal transduction. nih.gov The observation that this compound exhibits reduced biological activity despite its effective competition for receptor binding might be attributed to the fact that not all potential binding conformations of its molecules at the receptor site necessarily elicit a hormonal response. fishersci.be

Metabolic Characterization

Indenestrol (B48675) B as a Metabolite of Diethylstilbestrol (B1670540) (DES)

Indenestrol B (IB) is recognized as both an analog and a metabolite of the potent synthetic estrogen, Diethylstilbestrol (DES). researchgate.netnih.gov Scientific studies have established that along with its isomer, Indenestrol A (IA), this compound is formed from the metabolic processing of DES in vivo. oup.comjst.go.jp While these metabolites, including this compound, demonstrate a high binding affinity for the estrogen receptor (ER), their observed uterotropic activity is generally weak. researchgate.netnih.govoup.com The metabolic conversion of DES to indenestrol derivatives is a key aspect of its biological footprint. oup.com

Identification of Metabolic Pathways (In Vitro and Animal Models)

The metabolic fate of this compound has been elucidated through studies utilizing in vitro systems and animal models. These investigations have identified specific enzymatic pathways responsible for its transformation, particularly in tissues like the kidney. A significant pathway involves oxidative metabolism, leading to the formation of catechol derivatives. capes.gov.braacrjournals.orgnih.gov Another metabolic route that has been explored is its interaction with prostaglandin (B15479496) H synthase (PHS), which differs notably from its isomer, Indenestrol A. oup.comnih.gov

Studies using kidney microsomal preparations from male Syrian hamsters have demonstrated that this compound, often studied as a mixture with its isomer Indenestrol A (this compound/A), undergoes o-hydroxylation. capes.gov.braacrjournals.orgnih.gov This reaction is mediated by estrogen 2- and 4-hydroxylase (ESH), a microsomal enzyme system. aacrjournals.orgnih.gov The hamster kidney model is particularly relevant as this species is highly susceptible to estrogen-induced renal carcinomas. aacrjournals.orgnih.gov Research has shown that this compound/A serves as a substrate for this enzymatic hydroxylation, a process considered significant in the context of its biological activity. capes.gov.braacrjournals.org The enzyme activity (ESH) is notably higher in hamster kidneys compared to rat kidneys, suggesting species-specific differences in metabolism. aacrjournals.orgnih.gov

The o-hydroxylation of this compound results in the formation of catechol estrogens. capes.gov.braacrjournals.orgnih.gov Catechol estrogens are metabolites characterized by the presence of hydroxyl groups on adjacent carbons of the aromatic ring. researchgate.netzrtlab.com This metabolic conversion is catalyzed by cytochrome P450 enzymes, which hydroxylate the parent compound at the 2- or 4-position. researchgate.netbslonline.org In studies with hamster kidney microsomes, this compound/A exhibited substantial levels of o-hydroxylation, leading to the generation of these catechol metabolites. capes.gov.braacrjournals.org This pathway is considered a critical step in the metabolic activation of estrogens and is implicated in their carcinogenic potential. aacrjournals.orgbslonline.org

Comparative Metabolic Studies with Related Stilbene (B7821643) Estrogens

Comparative studies have revealed important differences in the metabolism of this compound relative to other stilbene and steroidal estrogens.

In hamster kidney microsomes, the rate of catechol formation from various estrogens has been compared. While stilbene estrogens generally showed levels of catechol formation similar to 17β-estradiol, this compound/A was noted for its substantial o-hydroxylation, which contrasts with poor substrates like estriol (B74026) and β-dienestrol. capes.gov.braacrjournals.orgnih.gov

| Estrogen Substrate | Relative Level of Catechol Formation |

|---|---|

| Estrone | Highest |

| d-Equilenin | High |

| 17β-Estradiol | Moderate |

| This compound/A | Substantial |

| Equilin | Moderate to Low |

| Ethynyl Estradiol (B170435) | Low |

| Estriol | Low |

| β-Dienestrol | Low |

Furthermore, studies comparing the metabolism of this compound and its isomer Indenestrol A by prostaglandin H synthase (PHS) in ram seminal vesicle microsomes have highlighted a critical divergence. oup.comnih.gov While Indenestrol A is metabolized by PHS through co-oxidation, analogous to DES, this compound acts as an inhibitor of the enzyme. nih.govnih.govoup.com this compound displayed an indomethacin-like inhibition of PHS, a mechanism distinct from the antioxidant-type inhibition observed with Indenestrol A at higher concentrations. oup.comnih.gov This differential interaction with PHS indicates that even closely related isomers can have profoundly different metabolic fates and biochemical effects. oup.comnih.gov

| Compound | Interaction with PHS |

|---|---|

| Diethylstilbestrol (DES) | Metabolized via co-oxidation; stimulates cyclo-oxygenase |

| Indenestrol A (IA) | Metabolized via co-oxidation; stimulates cyclo-oxygenase |

| This compound (IB) | Inhibits PHS (indomethacin-like) |

| Indanestrol (I) | Metabolized via co-oxidation |

Structure Activity Relationship Sar Investigations

Correlating Chemical Structure with Estrogen Receptor Binding Affinity

Indenestrol (B48675) B, a structural analog of diethylstilbestrol (B1670540) (DES), demonstrates a significant affinity for the estrogen receptor (ER). nih.govdiethylstilbestrol.co.uk Its chemical architecture is a key determinant of this binding. The molecule possesses a highly planar indene (B144670) ring system, a feature it shares with the related and also active compound, Indenestrol A. nih.gov This planarity, combined with an extended conformation where both phenolic rings are exposed, is thought to facilitate access to the receptor's binding pocket. nih.gov

Analysis of Stereochemical Influence on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a fundamental factor that dictates the biological activity of many pharmaceutical agents. longdom.orgmhmedical.com For molecules that can exist as different stereoisomers, the specific spatial configuration can dramatically affect how the molecule interacts with its biological target, such as an enzyme or receptor. longdom.orgmhmedical.comnih.gov

Indenestrol B possesses a single chiral carbon atom, meaning it can exist as a pair of non-superimposable mirror images known as enantiomers. nih.govdiethylstilbestrol.co.uk Investigations into the stereochemical aspects of related compounds have demonstrated that estrogen receptors can exhibit a clear preference for one enantiomer over the other. nih.govdiethylstilbestrol.co.uk This stereochemical preference is evident in competitive binding assays, where the different enantiomers display distinct affinities for the cytosolic estrogen receptor. nih.gov

The differential binding affinity of enantiomers translates directly to cellular responses. For instance, studies on the enantiomers of the closely related Indenestrol A showed a clear chiral preference in their ability to bind to the ER and to translocate the receptor complex to the nucleus. nih.gov Although specific data for the separated enantiomers of this compound is not detailed in the provided search results, the principle of stereoselective binding and activity is well-established for this class of compounds. nih.govdiethylstilbestrol.co.uk The biological activity of a racemic mixture (a 50:50 mix of both enantiomers) may not fully represent the potential of the more active enantiomer, as one form may be significantly more potent or even inactive compared to the other. nih.govnih.govnih.govresearchgate.net This highlights the critical importance of considering the specific enantiomeric configuration when evaluating the biological and pharmacological profile of chiral compounds like this compound. longdom.org

Effects of Functional Group Modifications on Pharmacological Profiles

The pharmacological profile of a lead compound can be significantly altered through the strategic modification of its functional groups. slideshare.net Such modifications can influence a molecule's electronic properties, solubility, steric dimensions, and ultimately, its interaction with biological targets. ashp.org The goal of these modifications is often to enhance therapeutic activity and selectivity while improving pharmacokinetic properties. nih.govmdpi.com

For this compound and its analogs, modifications to the core indene structure or the peripheral phenyl groups would be expected to impact its estrogenic activity. Key considerations in the SAR of estrogenic compounds include:

Hydroxyl Groups: The phenolic hydroxyl groups are crucial for binding to the estrogen receptor, acting as hydrogen bond donors and acceptors to interact with key amino acid residues in the receptor's binding pocket. Modifying or removing these groups typically leads to a significant loss of affinity.

Aromatic Rings: The phenyl rings mimic the A-ring of estradiol (B170435). Introducing substituents onto these rings can alter the electronic distribution and steric profile, potentially enhancing or diminishing receptor affinity and selectivity for ER subtypes (ERα vs. ERβ). nih.gov

Systematic modification of these functional groups allows medicinal chemists to probe the structural requirements for optimal receptor interaction and to fine-tune the compound's pharmacological effects. nih.govmdpi.com

Computational and Modeling Approaches for SAR Analysis

Computational modeling has become an indispensable tool in modern drug discovery for analyzing and predicting the structure-activity relationships of compounds. nih.gov These methods allow researchers to visualize and quantify the interactions between a ligand, like this compound, and its receptor at the molecular level.

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a powerful computational technique used to correlate the biological activity of a series of compounds with their 3D molecular properties. nih.govactascientific.com In a 3D-QSAR study, molecules are spatially aligned, and their steric and electrostatic fields are calculated and mapped. mdpi.com These fields are then used to build a statistical model that can predict the activity of new, untested compounds. nih.gov

For a series of estrogen receptor ligands like this compound and its analogs, a 3D-QSAR model could provide valuable insights. louisville.edu By analyzing the resulting contour maps, researchers can identify specific regions around the molecule where certain properties are favorable or unfavorable for activity. mdpi.com

Steric Maps: These maps indicate areas where bulky substituents would increase or decrease biological activity.

Electrostatic Maps: These maps highlight regions where positive or negative electrostatic potential is beneficial for receptor binding.

Such models can guide the rational design of new this compound derivatives with potentially improved affinity or selectivity for the estrogen receptor. nih.govjchemlett.com The success of a 3D-QSAR model relies on the accurate alignment of the compounds and a good range of biological activity data. mdpi.com

Advanced Research Methodologies in Indenestrol B Studies

Advanced Chromatographic Techniques for Separation and Purity Assessment

Advanced chromatographic techniques are indispensable for the isolation, purification, and purity assessment of Indenestrol (B48675) B and its related compounds. High-performance liquid chromatography (HPLC) methods have been specifically developed for the separation of Indenestrol A and B isomers, including their enantiomers. This separation can be achieved using normal-phase liquid chromatography with a silica (B1680970) gel column, while chiral HPLC, particularly with a Chiralcel OJ column, proves successful for enantiomeric separation. nih.gov The ability to separate enantiomers is critical given that they possess identical chemical and physical properties, necessitating advanced analytical technologies for their detection, identification, and quantification to determine purity. citeab.com

Beyond basic separation, hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS), ultra-performance liquid chromatography-mass spectrometry (UPLC-MS), and gas chromatography-mass spectrometry (GC-MS) are employed. These techniques enable simultaneous isolation and structural elucidation, as well as highly sensitive separation, identification, and quantification of both known and unknown compounds. wikipedia.orgciteab.com UPLC, an advanced LC technique, further enhances efficiency by reducing solvent consumption and separation time, making it a critical method in laboratory research for pharmaceutical and biological compounds. citeab.com These chromatographic approaches are fundamental in quality control, ensuring the assessment of ingredient numbers and purity within a sample. citeab.comresearchgate.net

Spectroscopic and Crystallographic Techniques for Structural Elucidation

The precise structural elucidation of Indenestrol B and its analogs relies heavily on a combination of advanced spectroscopic and crystallographic methods.

Spectroscopic Techniques: Various spectroscopic methods are utilized for the identification and structural characterization of this compound. Ultraviolet-visible (UV-Vis) spectroscopy and mass spectrometry (MS) are primarily used for analysis and structural elucidation, providing insights into the compound's electronic transitions and molecular weight, respectively. wikipedia.orgnih.gov Fourier-transform infrared (FT-IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques (such as COSY, TOCSY, ROESY, HMQC, HMBC), are crucial for identification and detailed structural determination by revealing information about functional groups and the connectivity of atoms within the molecule. wikipedia.orgnih.gov Mass spectrometry specifically confirms the enantiomeric nature of compounds like this compound. uni.lu

Crystallographic Techniques: X-ray crystallography is a powerful and reliable technique for determining the atomic and molecular structure of crystalline substances, providing accurate three-dimensional structural information. nih.govidrblab.net This method yields precise data on bond lengths, bond angles, torsion angles, and molecular dimensions, which are essential for understanding the conformational features and structure-function relationships of new compounds. nih.gov For instance, X-ray crystallography was instrumental in assigning the absolute enantiomeric conformation (C(3)-R) for a derivatized Indenestrol A, an analog of this compound, highlighting its utility in defining stereochemical properties. uni.lu More recently, microcrystal electron diffraction (microED) has emerged as a rapid crystallographic technique capable of structural determination from micro- or nanocrystals, expanding the scope of crystallographic analysis for small organic molecules. nih.gov

Molecular Biology Techniques for Gene Expression Analysis (e.g., Northern Blot)

Molecular biology techniques are employed to investigate the impact of this compound on gene expression. Northern blot analysis, or RNA blot, is a traditional method used to study gene expression by detecting specific RNA molecules, such as messenger RNA (mRNA), in a biological sample. newdrugapprovals.orgalfa-chemistry.comwikipedia.org The procedure involves separating purified RNA fragments by size using gel electrophoresis, transferring them to a solid membrane, and then visualizing specific RNA fragments by hybridization with a labeled DNA probe that is complementary to the target sequence. newdrugapprovals.orgalfa-chemistry.comwikipedia.org

This technique provides valuable information regarding the size of RNA sequences and can detect variations. wikipedia.org It is also used to quantify specific mRNAs from different tissues, allowing researchers to observe cellular control over structure and function by determining gene expression rates during various physiological states, including differentiation, morphogenesis, and in abnormal or diseased conditions. alfa-chemistry.com For example, Northern blot analysis can investigate whether a gene is overexpressed or underexpressed in cancer cells compared to normal cells. newdrugapprovals.org Studies have shown that estrogenic compounds, such as 17β-estradiol, can rapidly induce the expression of proto-oncogenes like N-myc, c-myc, c-ras, and c-fos mRNAs in uterine tissue cells, a relevant area for this compound research given its estrogenic properties. researchgate.net While Northern blotting was a primary technique for RNA analysis for a long time, more sensitive and convenient methods like RT-PCR have largely replaced it. wikipedia.org

Cell-Based Reporter Assays for Receptor Activation and Signal Transduction

Cell-based reporter assays are powerful tools for investigating the activation of receptors and the subsequent signal transduction pathways influenced by compounds like this compound. These assays typically involve engineering mammalian cells to express a reporter gene (e.g., luciferase or β-lactamase) under the transcriptional control of a regulatory sequence that responds to the activation of a specific receptor or signaling pathway. wikipedia.orgwikipedia.orgfishersci.ca Upon ligand binding and receptor activation, transcription factors are expressed, which then bind to promoter elements in the reporter plasmid, inducing the expression of the reporter gene. The enzymatic activity of the reporter, such as luciferase, is then quantitatively measured. wikipedia.org

These assays are crucial for screening test materials to quantify their functional interactions—whether activating or inhibitory—against target receptors or their coupled signal transduction pathways. wikipedia.orgciteab.com In the context of this compound, which interacts with the estrogen receptor (ER), reporter assays are used to measure ligand-induced transactivation. Studies using mouse estrogen receptor (mER) expressed in yeast have measured this compound (IB-S and IB-R) induced transactivation, revealing a minor preference for the IB-S enantiomer. r-project.orgwikipedia.org Beyond transcriptional activation, fluorescence resonance energy transfer (FRET) is a microscope-based assay that can detect direct, ligand-modulated interactions between the ER and coactivator peptides (containing LXXLL motifs) in living cells, providing nuanced insights into ligand-specific differences in interaction orientation or affinity. fishersci.at

Quantitative Measurement of Cellular Responses (e.g., DNA Synthesis, Enzyme Activity)

Quantitative measurement of cellular responses provides direct evidence of the biological impact of this compound. These measurements include assessing changes in fundamental cellular processes such as DNA synthesis and enzyme activity.

Research has demonstrated that this compound can significantly stimulate uterine DNA synthesis. In comparative studies with diethylstilbestrol (B1670540) (DES) and estradiol (B170435), this compound showed a response increase in uterine DNA synthesis that was comparable to that induced by DES or estradiol. researchgate.net In contrast, racemic Indenestrol A stimulated uterine DNA synthesis to approximately 40% of the level observed with DES.

The following table summarizes the relative stimulation of uterine DNA synthesis by this compound and related compounds:

| Compound | Relative Uterine DNA Synthesis Stimulation (vs. DES) |

| Diethylstilbestrol (DES) | 100% |

| Estradiol | Comparable to DES |

| This compound | Comparable to DES or Estradiol |

| Indenestrol A (racemic) | 40% of DES level |

| Other DES derivatives/analogues | Marginally stimulated |

| Indanestrol | No stimulation |

Note: "Comparable to DES" implies a similar level of stimulation as the reference compound. "Marginally stimulated" indicates a very low level of activity. "No stimulation" indicates negligible or no observed activity. researchgate.net

Furthermore, studies have assessed the induction of specific enzyme activities. For example, Indenestrol A stimulated uterine glucose-6-phosphate dehydrogenase to a degree similar to DES and estradiol. researchgate.net The induction of uterine progesterone (B1679170) receptor was also observed to varying degrees by different estrogenic compounds, with Indenestrol A and this compound being among the most active. researchgate.net Beyond these specific assays, broader quantitative measurements of cellular responses include cell viability assays, such as those employing the water-soluble tetrazolium salt WST-1, and DNA fragmentation assays like the Cell Death Detection Enzyme-Linked Immunosorbent Assay (ELISA), which are used to quantify cellular health and apoptosis, particularly in cancer cell lines exposed to estrogenic compounds. Proliferation assays, often based on resazurin, are also utilized to quantify the proliferative effects of endocrine-disrupting substances in sensitive cell lines like MCF-7. Finally, endogenous gene expression assays, frequently employing polymerase chain reaction (PCR)-based methods, offer a sensitive means to evaluate estrogenic activity by quantifying the induction or repression of endogenous estrogen-regulated "marker genes" in human breast cancer MCF-7 cells.

Future Directions and Research Perspectives

Elucidating Unresolved Mechanisms of Action

A primary area for future research involves unraveling the precise mechanisms underlying Indenestrol (B48675) B's observed "poor biological activity" despite its potent ER binding citeab.comlipidmaps.org. While Indenestrol B exhibits strong competitive binding to the estrogen receptor, its ability to induce a full estrogenic response in target tissues, such as the uterus, is limited citeab.comlipidmaps.orgnih.gov. This discrepancy suggests that the mechanism extends beyond simple receptor occupancy. Future studies should focus on:

Conformational Dynamics and Coregulator Recruitment: Investigating how this compound binding induces distinct ER conformations compared to full agonists like estradiol (B170435) or DES. These unique conformations may differentially recruit or modulate the activity of co-activator and co-repressor proteins, influencing downstream gene transcription nih.govnih.gov. The hypothesis that not all binding orientations are compatible with eliciting a full estrogenic response warrants detailed structural and biophysical studies nih.gov.

Differential Transcriptional Activation: Further research is needed to determine the exact molecular events that lead to the differential induction of estrogen-responsive genes. For instance, while this compound can induce glucose-6-phosphate dehydrogenase (G6PD) message transiently and promote uterine DNA synthesis and ornithine decarboxylase (ODC) gene expression, it fails to induce lactoferrin expression to the same extent as DES or Indenestrol A nih.govnih.govnih.gov. The underlying mechanisms for these gene-specific effects, potentially involving altered interaction with transcriptional components or co-activators, require in-depth investigation nih.gov.

Enantiomeric Activity and Stereoselectivity: Although the enantiomers of this compound (IB-S and IB-R) show similar binding affinities to the mouse uterine ER, their direct gene transactivation properties have not been fully assessed nih.govciteab.comnih.gov. Future studies should aim to compare the transcriptional activity induced by individual IB enantiomers and identify specific amino acid residues within the ER's activation function-2 (AF-2) domain that dictate hormonal signal transduction for each enantiomer nih.govciteab.com.

Exploration of Novel Cellular Targets and Pathways

While the estrogen receptor is the primary known target of this compound, its partial agonist activity and differential tissue responses suggest the potential involvement of other cellular targets or signaling pathways beyond classical ER-mediated genomic actions. Future research could explore:

Non-Classical ER Signaling: Investigating rapid, non-genomic signaling pathways initiated by this compound through membrane-associated ERs (e.g., GPER) or other cellular receptors citeab.comnih.govciteab.com. Understanding these interactions could reveal novel mechanisms contributing to its unique biological profile.

Metabolic Pathways and Metabolites: Exploring how this compound is metabolized in different tissues and species, and whether its metabolites possess distinct biological activities or interact with different targets. The initial identification of this compound as a metabolite of DES highlights the importance of understanding its metabolic fate citeab.comlipidmaps.orgnih.gov.

Interactions with Other Nuclear Receptors: Given the complex interplay of hormonal signaling, future studies could investigate potential interactions of this compound with other nuclear receptors beyond the ER, which might contribute to its observed effects or lack thereof in certain contexts citeab.com.

Development of this compound Analogs as Tools for Receptor Biology

The unique pharmacological properties of this compound, particularly its high ER binding affinity coupled with weak uterotropic activity, make it an invaluable scaffold for developing novel molecular probes in receptor biology. Future directions include:

Structure-Activity Relationship (SAR) Studies: Systematic synthesis and evaluation of this compound analogs with subtle structural modifications to map the precise structural determinants responsible for its differential activity (e.g., high binding but weak agonism) nih.gov. Such studies could identify key pharmacophores for selective ER modulation.

Enantiomer-Specific Probes: Leveraging the enantiomeric nature of this compound to design and synthesize stereoisomer-specific analogs. These tailored probes could be instrumental in dissecting the stereochemical sensitivity of ER ligand binding sites and understanding how specific enantiomers influence receptor conformation and coregulator interactions citeab.comlipidmaps.orgnih.govciteab.comnih.gov.

Fluorescent and Affinity Probes: Developing this compound-based fluorescent ligands or affinity labels to visualize ER dynamics in living cells, track receptor localization, and identify novel interacting proteins in a context-dependent manner.

Understanding Differential Species and Tissue Responses

The biological effects of estrogenic compounds, including this compound, are known to vary significantly across different species and tissues nih.govciteab.com. This differential responsiveness presents a critical area for future investigation:

Comparative Receptor Biology: Conducting comparative studies of ER structure, expression patterns, and coregulator profiles across various species (e.g., mouse, human) and tissue types (e.g., uterus, breast, bone) to understand how these differences influence this compound's activity nih.govnih.govciteab.comciteab.com.

Tissue-Specific Gene Regulation: Delving deeper into the molecular mechanisms that dictate tissue-specific gene regulation by this compound. This would involve analyzing the chromatin landscape, epigenetic modifications, and the availability of tissue-specific transcription factors that modulate the ER's transcriptional output in response to this compound nih.gov.

Impact of Physiological Context: Investigating how the physiological state (e.g., developmental stage, hormonal milieu, disease state) influences tissue and species responses to this compound. This could involve in vivo studies in various animal models reflecting different physiological conditions.

Table 1: Differential Gene Expression in Mouse Uterus Induced by Estrogenic Compounds

| Compound | Glucose-6-Phosphate Dehydrogenase (G6PD) Induction | Ornithine Decarboxylase (ODC) Induction | Lactoferrin Induction |

| Diethylstilbestrol (B1670540) | Maintained for 24 hours nih.gov | Equally induced nih.gov | Induced nih.gov |

| Indenestrol A | Maintained for 24 hours nih.gov | Equally induced nih.gov | Induced nih.gov |

| This compound | Induced transiently nih.gov | Equally induced nih.gov | Not induced nih.gov |

| Z-pseudo DES | Induced transiently nih.gov | Equally induced nih.gov | Not induced nih.gov |

Note: This table summarizes observed differential gene expression patterns in mouse uterine mRNA following injection with various modified agonists, highlighting the distinct effects of this compound compared to other compounds. nih.gov

Integration of In Silico, In Vitro, and In Vivo Preclinical Research

The future of this compound research, and drug discovery in general, lies in the synergistic integration of computational, in vitro, and in vivo methodologies. This holistic approach can accelerate understanding and potential applications:

In Silico Modeling and Prediction: Utilizing advanced computational techniques, such as molecular docking, molecular dynamics simulations, and machine learning, to predict this compound's binding modes, conformational changes, and potential interactions with novel targets uni.luuni.luuni.lu. In silico approaches can also help design and prioritize new this compound analogs for synthesis and testing, streamlining the discovery process uni.lu.

High-Throughput In Vitro Screening: Employing high-throughput in vitro assays to rapidly screen this compound and its analogs against a broad range of cellular targets, signaling pathways, and reporter systems uni.luuni.lu. This includes cell-based assays to evaluate direct ligand-target interactions and functional effects on signaling pathways uni.lu.

Systems Biology Approaches: Integrating data from all three methodologies into comprehensive systems biology models. This would allow for a deeper understanding of this compound's effects at the molecular, cellular, and organismal levels, identifying complex networks and feedback loops that govern its biological activity.

By systematically addressing these future directions, researchers can gain a more complete understanding of this compound's unique pharmacology, potentially leading to the development of novel therapeutic agents or refined tools for dissecting estrogen receptor biology.

Q & A

Basic Research Questions

Q. How can researchers validate the structural identity and purity of Indenestrol B in synthetic studies?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm structural integrity and purity. Cross-reference spectral data with established literature and ensure reproducibility across multiple synthesis batches. For novel derivatives, include X-ray crystallography or mass spectrometry (MS) to resolve ambiguities .

Q. What experimental protocols are recommended for characterizing this compound’s stability under varying pH conditions?

- Methodological Answer : Design accelerated stability studies using buffer solutions (pH 3–9) and monitor degradation via UV-Vis spectroscopy or HPLC. Include control samples and triplicate trials to account for environmental variability. Statistical analysis (e.g., ANOVA) should validate significance of degradation rates .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across studies?

- Methodological Answer : Perform a meta-analysis of primary literature, prioritizing peer-reviewed studies with transparent methodologies. Compare assay conditions (e.g., cell lines, dosage ranges) and apply statistical tools like Bland-Altman plots to identify systematic biases. Replicate conflicting experiments under standardized protocols .

Q. What ethical standards apply when collecting and publishing toxicity data for this compound?

- Methodological Answer : Adhere to institutional review board (IRB) guidelines for in vitro and in vivo studies. Document informed consent for human-derived cell lines and ensure compliance with ARRIVE guidelines for animal research. Data must include raw values, error margins, and explicit disclaimers on limitations .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthetic yield while minimizing hazardous byproducts?